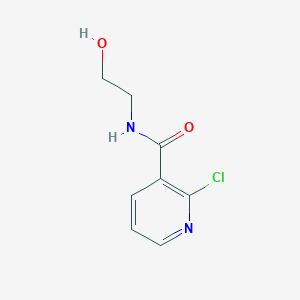

2-Chloro-N-(2-hydroxyethyl)nicotinamide

Vue d'ensemble

Description

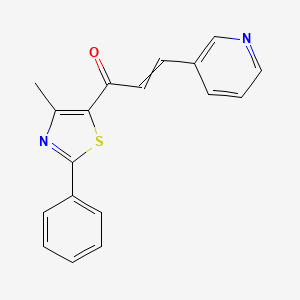

“2-Chloro-N-(2-hydroxyethyl)nicotinamide” is a derivative of nicotinamide, which is an amide derivative of nicotinic acid . Nicotinamide has been investigated for a variety of biological applications over the past 50 years . It is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD) .

Synthesis Analysis

The synthesis of “2-Chloro-N-(2-hydroxyethyl)nicotinamide” and its derivatives involves spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . These compounds are also investigated computationally .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2-hydroxyethyl)nicotinamide” can be analyzed using contour plots of frontier molecular orbital and molecular electrostatic potential (MEP) map .Applications De Recherche Scientifique

1. Herbicidal Activity

2-Chloro-N-(2-hydroxyethyl)nicotinamide derivatives have shown potential in herbicidal activity. A study demonstrated that certain derivatives, such as 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited excellent herbicidal activity against specific plant species like duckweed. These findings suggest a potential for developing new herbicides against monocotyledonous weeds (Yu et al., 2021).

2. Supramolecular Structures

Research on isomeric 2-chloro-N-(nitrophenyl)nicotinamides has contributed to understanding the supramolecular structures formed by these compounds. These structures, linked by hydrogen bonds, are significant for their potential applications in materials science and pharmaceuticals (de Souza et al., 2005).

3. Solubility Enhancement in Pharmaceuticals

Nicotinamide derivatives, including 2-chloro variants, have been used to enhance the solubility of poorly water-soluble drugs. This solubility enhancement is crucial for developing effective pharmaceutical formulations, particularly in cancer chemotherapy (Truelove et al., 1984).

4. Copper(II) Extraction

Derivatives of nicotinamide, such as 2-chloro variants, have been used in the extraction of copper(II) from aqueous solutions. The extraction efficiency is influenced by the alkyl chain length in the derivatives, which forms complexes with copper(II) and chloride ions (Borowiak-Resterna & Lenarcik, 2004).

5. Synthesis of Antiviral Agents

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide has been utilized in the synthesis of nevirapine, an antiviral agent. This application highlights the role of 2-chloro-nicotinamide derivatives in synthesizing medically significant compounds (Yong-an, 2012).

6. Transdermal Delivery Enhancement

Nicotinamide derivatives have been studied for their role in enhancing transdermal drug delivery. Their ability to penetrate the skin barrier efficiently makes them valuable in topical pharmaceutical formulations (Kitaoka et al., 2021).

7. Development of Environmentally Friendly Agrochemicals

Utilizing nicotinamide, including its 2-chloro derivatives, in the synthesis of organic salts has been explored for creating environmentally friendly agrochemicals. These salts show herbicidal activity and offer a sustainable approach to plant protection (Stachowiak et al., 2022).

Propriétés

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-7-6(2-1-3-10-7)8(13)11-4-5-12/h1-3,12H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBNXYQZRKROLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

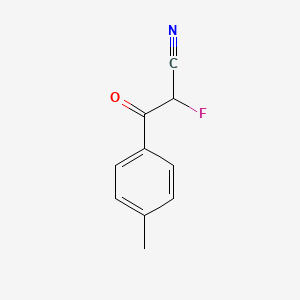

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxyethyl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-](/img/structure/B1394569.png)

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)